molecular formula C17H21ClN6O B6503921 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1421484-00-5

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B6503921
CAS No.: 1421484-00-5
M. Wt: 360.8 g/mol
InChI Key: IQWYPGCEKXCODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a chlorinated phenyl ring, a pyrimidine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Substitution Reactions: The chlorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the pyrimidine core.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules make it useful in biochemical assays and studies of enzyme inhibition.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
  • 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-6-yl]urea

Uniqueness: 1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness can result in distinct pharmacological profiles and applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c1-12-3-4-15(14(18)9-12)22-17(25)21-13-10-19-16(20-11-13)24-7-5-23(2)6-8-24/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWYPGCEKXCODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.